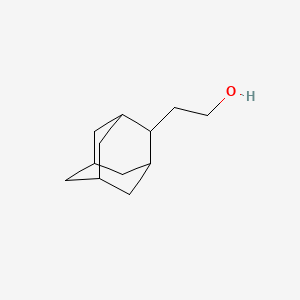

2-(2-Adamantyl)ethanol

Overview

Description

Synthesis Analysis The synthesis of 2-(2-Adamantyl)ethanol involves reactions under specific conditions to form desired products. For example, the solvolysis-decomposition of 2-adamantyl chloroformate under various solvolytic conditions leads to the formation of 2-adamantyl chloride and mixed carbonate products depending on the solvent used, indicating a complex synthesis pathway involving multiple reaction pathways (Kyong, Yoo, & Kevill, 2003). Additionally, reactions like the carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol provide insight into the chemical rearrangements and mechanisms underlying the synthesis of adamantyl derivatives (Alford, Cuddy, Grant, & Mckervey, 1972).

Molecular Structure Analysis Molecular structure analysis of this compound derivatives can be understood through studies such as low-temperature X-ray structural studies, which provide information about the sigma-donor ability of C-H and C-C bonds in adamantanol ester and ether derivatives (Spiniello & White, 2003).

Chemical Reactions and Properties The chemical behavior and reactions of this compound derivatives are complex and vary depending on substituents and conditions. For instance, reactions involving adamantyl cations show variations in stability and solvolysis rates, influenced by solvent effects and structural factors (Takeuchi et al., 2001). Such studies help in understanding the reactivity and properties of adamantyl compounds.

Physical Properties Analysis While specific physical properties of this compound are not detailed, the physical attributes can be inferred from the structural and chemical characteristics discussed in the provided studies. These properties would typically include solubility, boiling and melting points, and stability under various conditions.

Chemical Properties Analysis The chemical properties of this compound compounds, such as reactivity with different chemicals, stability under various conditions, and reactions with solvents, can be deduced from the synthesis and molecular structure analysis. For example, the reactivity of adamantyl ethers and esters with various reagents gives insight into their chemical properties, as illustrated by the reported synthesis methods and solvolysis reactions (Kyong, Yoo, & Kevill, 2003).

Scientific Research Applications

Solvolysis Reactions : 2-(2-Adamantyl)ethanol and related compounds have been studied extensively in solvolysis reactions. For instance, Kyong, Yoo, and Kevill (2003) investigated the solvolysis-decomposition of 2-adamantyl chloroformate, revealing multiple reaction pathways (Kyong, Yoo, & Kevill, 2003). Similarly, Bentley, Bowen, Morten, and Schleyer (1981) studied solvolyses of secondary and tertiary alkyl sulfonates, including adamantyl derivatives, to understand the SN2-SN1 spectrum (Bentley, Bowen, Morten, & Schleyer, 1981).

Carboxylation and Rearrangement Reactions : Alford, Cuddy, Grant, and Mckervey (1972) studied the carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol, providing evidence for the intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations (Alford, Cuddy, Grant, & Mckervey, 1972).

Solvent Ionizing Power and Stability Studies : Research has also focused on the solvent ionizing power and stability of adamantyl derivatives. Kevill and Ryu (2006) contributed to this by determining specific rates of solvolysis of adamantyl bromide and iodide in various solvents (Kevill & Ryu, 2006).

Synthesis and Biological Activity : The synthesis and biological activity of adamantyl derivatives have been a subject of interest. Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, and El-Emam (2007) explored the synthesis, antimicrobial, and anti-inflammatory activities of novel 2-(1-adamantyl) derivatives (Kadi et al., 2007).

Gas-Phase Stability : Takeuchi et al. (2001) studied the influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation and on the solvent effects in the solvolysis of 1-bromoadamantane, providing insights into the structural aspects of adamantyl compounds (Takeuchi et al., 2001).

Mechanism of Action

Target of Action

2-(2-Adamantyl)ethanol is a derivative of adamantane, a class of compounds known for their high reactivity They are known to be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical transformations .

Biochemical Pathways

The high reactivity of adamantane derivatives suggests that they may influence a variety of biochemical processes .

Pharmacokinetics

A study on the pharmacokinetic behavior of other adamantyl derivatives showed that they could enhance the bioavailability of certain drugs by inhibiting the p-glycoprotein efflux function . This suggests that this compound might also influence drug absorption and distribution in the body.

Result of Action

Given the high reactivity of adamantane derivatives, it is plausible that this compound could induce various chemical transformations, potentially leading to diverse molecular and cellular effects .

properties

IUPAC Name |

2-(2-adamantyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCVHZUCLVUJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

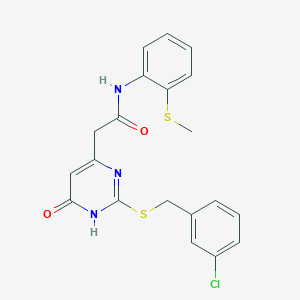

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)